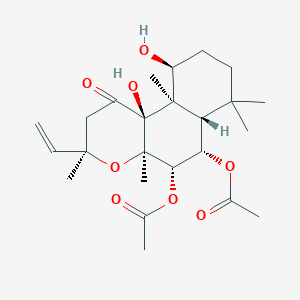

Forskolin J

Vue d'ensemble

Description

The compound Forskolin J is a complex organic molecule with significant biological and chemical properties. It is known for its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carbonyl group can yield diols .

Applications De Recherche Scientifique

Antiviral Applications

Recent studies have highlighted Forskolin's antiviral efficacy against various viruses, including herpes simplex viruses (HSV-1 and HSV-2) and hepatitis A virus (HAV).

Antiviral Efficacy Data

| Virus | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| HSV-1 | 99.0 | Inhibition of Cathepsin L |

| HSV-2 | 106.0 | Inhibition of Cathepsin L |

| HAV | 62.9 | Inhibition of viral entry |

| CoxB4 | 73.1 | Inhibition of viral replication |

Forskolin was shown to inhibit the activity of Cathepsin L, a host-dependent protease critical for viral entry into cells. Molecular docking studies indicated stable interactions between Forskolin and the active site of Cathepsin L, suggesting its potential as a broad-spectrum antiviral agent .

Cancer Therapeutics

Forskolin has been investigated for its role in cancer therapy due to its ability to elevate intracellular cAMP levels, which can influence tumor growth and metastasis.

Mechanisms in Cancer Treatment

- cAMP Signaling : Forskolin activates adenylate cyclase, increasing cAMP levels that modulate various cellular processes relevant to cancer biology.

- Antitumor Effects : It has been shown to induce mesenchymal-to-epithelial transition, inhibit cell migration, and enhance sensitivity to chemotherapeutic agents .

Case Study Insights

A study involving human cancer cell lines demonstrated that Forskolin treatment led to significant reductions in cell proliferation and migration, indicating its potential as an adjunct therapy in oncology .

Cardiovascular Applications

Forskolin's effects on cardiovascular health have been documented, particularly concerning hypertension and heart function.

Cardiovascular Benefits Data

| Condition | Effect | Reference |

|---|---|---|

| Hypertension | Vasodilation | |

| Heart Failure | Improved cardiac output | |

| Asthma | Bronchodilation |

Clinical trials have shown that Forskolin can facilitate bronchodilation in asthma patients and improve heart function in those with heart failure .

Other Notable Applications

Forskolin has also been studied for various other health conditions:

Mécanisme D'action

The mechanism of action of Forskolin J involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-6-(2-piperidin-1-yl-ethylcarbamoyloxy)-3-vinyldodecahydro-1H-benzo[f]chromen-5-yl acetate

- [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-10b-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyldodecahydro-1H-benzo[f]chromene-5,6,10-triyl triacetate

Uniqueness

The uniqueness of Forskolin J lies in its specific stereochemistry and functional groups. These features allow it to participate in unique chemical reactions and interact with specific biological targets, making it valuable for various scientific and industrial applications .

Activité Biologique

Forskolin, derived from the roots of Coleus forskohlii, is a labdane diterpene that has garnered attention for its diverse biological activities. This article delves into the mechanisms of action, therapeutic potential, and relevant research findings associated with Forskolin J, emphasizing its role in various physiological processes.

Forskolin primarily exerts its biological effects through the activation of adenylate cyclase, which leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This increase in cAMP activates protein kinase A (PKA), which mediates several downstream effects:

- Smooth Muscle Relaxation : Forskolin promotes vasodilation and bronchodilation by relaxing smooth muscle tissues.

- Lipolysis : It enhances the breakdown of fats in adipocytes by activating hormone-sensitive lipase.

- Thyroid Function : Forskolin stimulates thyroid hormone secretion, impacting metabolic rate.

- Platelet Function : It inhibits platelet aggregation and histamine release, contributing to its anti-inflammatory properties.

In Vitro Studies

- Cancer Cell Sensitization : Forskolin has been shown to enhance the sensitivity of human acute myeloid leukemia cells to GSKJ4, a compound that induces apoptosis. In experiments, co-treatment with Forskolin significantly increased cell death rates compared to GSKJ4 alone, indicating a synergistic effect in inhibiting cancer cell proliferation .

- Endocrine Disruption : A study demonstrated that Forskolin activated P2X7 receptors in human placental JEG-Tox cells, affecting the secretion of hormones such as estradiol and progesterone. This activation was dose-dependent and did not compromise cell viability .

- Metabolic Effects : Forskolin administration has been linked to improved glucose metabolism and reduced fat cell size in high-fat diet-induced obese mice. It promotes lipolysis and regulates adipocyte differentiation .

Clinical Applications

- Weight Management : Clinical trials have explored Forskolin's effects on body weight and metabolic syndrome. A randomized controlled trial indicated that participants taking Forskolin showed improved insulin sensitivity without significant changes in lipid parameters .

- Mood Elevation : Case studies have reported that intravenous infusions of Forskolin resulted in transient mood elevation in patients, suggesting potential applications in mood disorders .

Data Table: Summary of Biological Activities

Case Studies

- Acute Myeloid Leukemia : In a study involving U937 cells, Forskolin enhanced the antiproliferative effects of GSKJ4 by increasing apoptosis rates significantly compared to controls .

- Endocrine Disruption in Pregnancy : The activation of P2X7 receptors by Forskolin in placental cells led to altered hormone secretion profiles, raising concerns about potential endocrine disruptions during pregnancy .

Propriétés

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3/t15-,17-,18-,19-,21-,22-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBZMJGJWOYRBW-JZLRHMRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3([C@H]1OC(=O)C)C)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.